2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane; 97%

Übersicht

Beschreibung

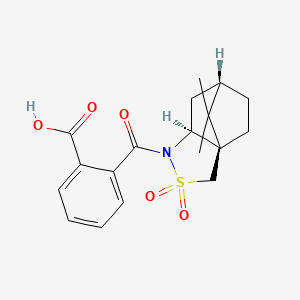

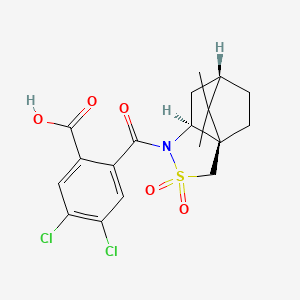

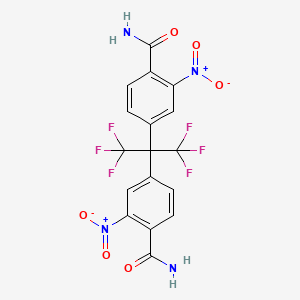

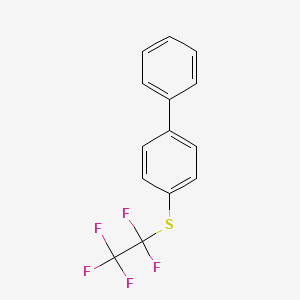

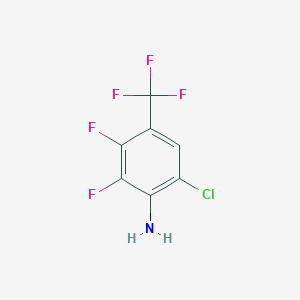

“2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” is a chemical compound with the molecular formula C17H10F6N4O6 and a molecular weight of 480.27 . It is used for proteomics research applications .

Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” is characterized by two nitrophenyl groups attached to a hexafluoropropane moiety . The presence of nitro groups and carbamoyl groups on the phenyl rings suggests potential reactivity at these sites.Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Polymer Monomers

The fluorine-containing monomer, a derivative of this compound, has been synthesized for the development of polybenzoxazole and polyimide polymers. These polymers are known for their exceptional thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications. For instance, the synthesis of fluorine-containing polybenzoxazole monomers from this compound involves reactions under controlled conditions, leading to materials with potential applications in aerospace and electronics due to their high thermal stability and specific mechanical properties (Fu Ju-sun, 2007). Similarly, the preparation of polyimide monomers from this compound, through reactions with various anhydrides, yields polymers that are useful in creating organosoluble and light-colored materials with applications in microelectronics and coatings (Zhang Shu-xiang, 2012).

Advanced Materials for Gas Separation and Sensing

The compound's derivatives have been explored for their efficacy in gas separation technologies and sensing applications. Copolyimides containing carboxylic acid groups, synthesized from this compound, demonstrate improved gas permeation properties, which are crucial for applications in gas separation processes. The structural modifications introduced by the compound enhance the membranes' selectivity and permeability for specific gases (R. Huertas et al., 2011). Additionally, materials synthesized from this compound have been utilized as coating materials for the detection of chemical warfare agents, showcasing the compound's role in developing sensitive and selective sensors for security and environmental monitoring (Pinaki S. Bhadury et al., 2005).

Contributions to Thermal Stability and Dielectric Properties

The introduction of the compound into polymer backbones has been shown to significantly affect the thermal stability and dielectric properties of the resulting materials. For example, polyimides containing this compound exhibit lower dielectric constants and moisture absorption rates, making them ideal for electronic applications where material stability and electrical insulation are paramount (Chin‐Ping Yang et al., 2003). These properties are particularly valuable in the context of microelectronics and advanced coatings, where performance stability under thermal stress and minimal dielectric interference are critical.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(4-carbamoyl-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N4O6/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(24)28)11(5-7)26(30)31)8-2-4-10(14(25)29)12(6-8)27(32)33/h1-6H,(H2,24,28)(H2,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNAADRWFLSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)N)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146587 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane | |

CAS RN |

887267-99-4 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)